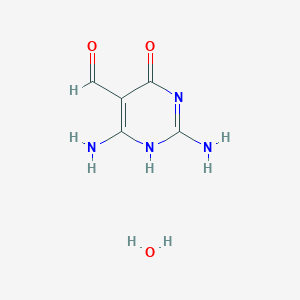
N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate is a chemical compound with the molecular formula C10H20N2O·2HCl·H2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate typically involves the reaction of N,N-dimethyl-3-(3-piperidinyl)propanamide with hydrochloric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride hydrate salt. The process involves:
- Dissolving N,N-dimethyl-3-(3-piperidinyl)propanamide in an appropriate solvent.
- Adding hydrochloric acid to the solution.
- Allowing the reaction to proceed at room temperature.
- Isolating the product by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving neurotransmitter systems due to its piperidine moiety.
Medicine: It is investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to specific receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3-(2-piperidinyl)propanamide
- N,N-Dimethyl-3-(4-piperidinyl)propanamide
- N,N-Dimethyl-3-(3-morpholinyl)propanamide
Uniqueness
N,N-Dimethyl-3-(3-piperidinyl)propanamide dihydrochloride hydrate is unique due to its specific substitution pattern on the piperidine ring, which can result in distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propiedades
IUPAC Name |
N,N-dimethyl-3-piperidin-3-ylpropanamide;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH.H2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9;;;/h9,11H,3-8H2,1-2H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIPYQVTYZJNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1CCCNC1.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate](/img/structure/B7970751.png)
![[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970758.png)


![3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B7970787.png)
![(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7970789.png)






![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate](/img/structure/B7970857.png)
![5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride](/img/structure/B7970864.png)
